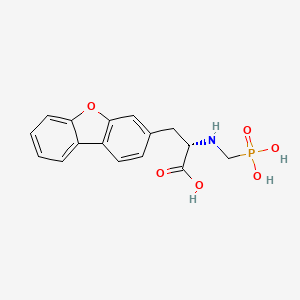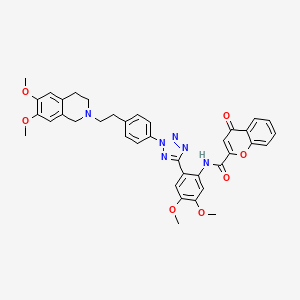
Encequidar
Übersicht
Beschreibung
Encequidar is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity . Upon oral administration, this compound selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract . This leads to an increase in both oral bioavailability and therapeutic efficacy .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-3,5-dinitropyridine with the corresponding 5-substituted tetrazoles . The resulting compounds react with anhydro bases of α- and γ-methylazinium salts to give zwitterionic σ-adducts .Molecular Structure Analysis
The molecular formula of this compound is C38H36N6O7 . The IUPAC name is N - [2- [2- [4- [2- (6,7-dimethoxy-3,4-dihydro-1 H -isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide .Chemical Reactions Analysis
This compound has been found to inhibit the transport activity of P-gp, reduce doxorubicin (DOX) efflux, enhance DOX cytotoxicity, and promote tumor-apoptosis in SW620/AD300 cells .Physical And Chemical Properties Analysis
This compound has a molecular weight of 688.7 g/mol . It is not systemically absorbed .Wissenschaftliche Forschungsanwendungen
Verbesserung der oralen Bioverfügbarkeit von Chemotherapeutika
Encequidar wurde als potenter und selektiver Inhibitor von P-Glykoprotein (P-gp) in der Magen-Darm-Schleimhaut identifiziert . Diese Eigenschaft ist besonders vorteilhaft für die Erhöhung der oralen Bioverfügbarkeit von Chemotherapeutika wie Paclitaxel, die typischerweise aufgrund des Effluxmechanismus von P-gp eine schlechte Absorption aufweisen . Durch die Hemmung dieser Effluxpumpe ermöglicht this compound die orale Verabreichung solcher Medikamente, was möglicherweise die Notwendigkeit einer intravenösen Verabreichung reduziert und die Compliance der Patienten verbessert.
Bewertung von Arzneimittel-Arzneimittel-Wechselwirkungen
Die spezifische Hemmung des intestinalen P-gp und des Brustkrebsresistenzproteins (BCRP) durch this compound ermöglicht es Forschern, die Rolle dieser Transporter bei der Arzneimittelverwertung zu untersuchen . Dies ist entscheidend für das Verständnis potenzieller Arzneimittel-Arzneimittel-Wechselwirkungen, da viele Pharmazeutika Substrate von P-gp und BCRP sind. Die selektive Hemmung durch this compound hilft, die Auswirkungen intestinaler Transporter von systemischen zu unterscheiden, was ein klareres Bild der Arzneimittelwechselwirkungen liefert .
Optimierung der Krebsbehandlung
Die Fähigkeit von this compound, die Bioverfügbarkeit von Antikrebsmitteln zu verbessern, kann zur Optimierung von Krebsbehandlungsschemata genutzt werden. Durch die Ermöglichung höherer Konzentrationen von Medikamenten, die den Tumorort erreichen, kann this compound die Wirksamkeit der Behandlung erhöhen und gleichzeitig potenziell systemische Nebenwirkungen reduzieren .
Pharmakokinetische Studien
This compound wird in pharmakokinetischen Studien verwendet, um die Absorption und Verwertung von Medikamenten zu beurteilen, die Substrate von P-gp und BCRP sind . Durch die Hemmung dieser Transporter können Forscher den tatsächlichen Umfang der Arzneimittelresorption ohne die verfälschenden Auswirkungen von Effluxmechanismen messen. Dies trägt zur genauen Bestimmung pharmakokinetischer Parameter bei, die für die Arzneimittelentwicklung unerlässlich sind .
Behandlung von metastasierendem Prostatakrebs
Eine klinische Studie hat die Kombination von oralem Docetaxel und this compound (oDox + E) zur Behandlung von metastasierendem Prostatakrebs untersucht . Die Studie zielte darauf ab, die Bioverfügbarkeit, Sicherheit und Verträglichkeit dieser Kombination zu bestimmen, wobei die Rolle von this compound bei der Erleichterung der oralen Verabreichung von Docetaxel, das traditionell intravenös verabreicht wird, hervorgehoben wurde .
Verständnis der Rolle intestinaler Effluxtransporter
This compound ist ein wichtiges Instrument zur Bewertung der Rolle intestinaler Effluxtransporter bei der Arzneimittelverwertung. Durch die Bereitstellung eines Mittels zur Induktion lokaler intestinaler Arzneimittelwechselwirkungen ermöglicht es eine eingehende Bewertung, wie diese Transporter die Pharmakokinetik verschiedener Medikamente beeinflussen . Dieses Verständnis ist entscheidend für die Entwicklung neuer Medikamente und für die Vorhersage ihres Verhaltens im menschlichen Körper.
Wirkmechanismus
Target of Action
Encequidar primarily targets the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters . These transporters are highly expressed on the apical membrane of enterocytes, hepatocytes, kidney proximal tubule cells, and brain microvascular endothelial cells . They play a crucial role in drug disposition by affecting the absorption and excretion of various drugs.
Mode of Action
This compound acts as a potent inhibitor of P-gp and BCRP . It exhibits a high degree of selectivity in inhibiting human P-gp over human BCRP . By inhibiting these transporters, this compound prevents the efflux of certain drugs from cells, thereby increasing their intracellular concentrations and enhancing their therapeutic effects .
Biochemical Pathways
The inhibition of P-gp and BCRP by this compound affects the pharmacokinetics of drugs that are substrates of these transporters. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) of these drugs, potentially enhancing their therapeutic efficacy .
Pharmacokinetics
This compound is characterized by low oral bioavailability, which makes it a gut-specific P-gp and BCRP inhibitor . This means that it primarily affects the absorption of drugs in the intestine, without significantly influencing their systemic disposition . The pharmacokinetic exposure of drugs co-administered with this compound can be significantly increased compared to their administration alone .
Result of Action
The primary result of this compound’s action is the enhanced oral bioavailability of drugs that are substrates of P-gp and BCRP . This can lead to increased therapeutic efficacy of these drugs. For example, in the case of docetaxel, a chemotherapeutic agent, co-administration with this compound has been shown to increase its oral bioavailability, potentially offering a more convenient and tolerable alternative to intravenous administration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates or inhibitors of P-gp and BCRP can affect the efficacy of this compound . Additionally, physiological factors such as the expression levels of P-gp and BCRP in different tissues can also influence the action of this compound .
Safety and Hazards
Zukünftige Richtungen
Encequidar has shown promise in clinical trials for improving the oral bioavailability of chemotherapeutic agents like paclitaxel . Future research will likely focus on exploring additional indications for this compound as well as combinations with other anticancer drugs, including biologics and immuno-oncology drugs .
Biochemische Analyse
Biochemical Properties
Encequidar acts as an inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1) . P-gp is an intestinal efflux pump that eliminates endogenous and xenobiotic substrates, including a number of chemotherapy drugs, from the body . By blocking P-gp efflux, this compound improves the oral bioavailability of these drugs .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . For instance, in metastatic breast cancer patients, a combination of oral paclitaxel and this compound resulted in a better response than intravenous paclitaxel . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the P-gp efflux pump . By inhibiting this pump, this compound prevents the expulsion of certain chemotherapy drugs from cells, thereby increasing their concentration and effectiveness . This inhibition does not result from a direct binding interaction with the drugs themselves, but rather from an interaction with the P-gp pump that expels these drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a phase I clinical trial, oral docetaxel exposure increased with dose when combined with this compound . This suggests that this compound may have long-term effects on cellular function, potentially through its impact on drug bioavailability .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For instance, while the absolute bioavailability of oral docetaxel plus this compound across all dose levels was 16.14% (range: 8.19-25.09%), no patient deaths, dose limiting toxicity, treatment-related serious adverse event or grade 4 toxicity were observed .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the P-gp efflux pump . By inhibiting this pump, this compound can affect the metabolic flux of certain chemotherapy drugs, potentially leading to changes in their metabolite levels .
Transport and Distribution
This compound is minimally absorbed, which means that it acts principally at its preferred site of action in the intestine, and has negligible systemic exposure . This suggests that this compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit the P-gp efflux pump .
Subcellular Localization
The subcellular localization of this compound is likely to be in the vicinity of the P-gp efflux pump, given its role as an inhibitor of this pump
Eigenschaften
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUHHDDCJQACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100387 | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849675-66-7 | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849675-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encequidar [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM-30181 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCEQUIDAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I4I996O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





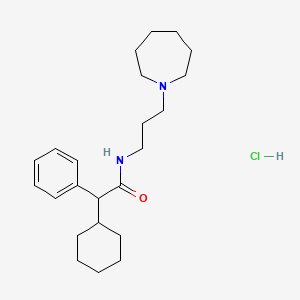
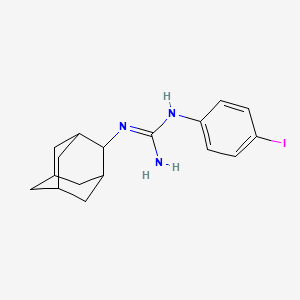
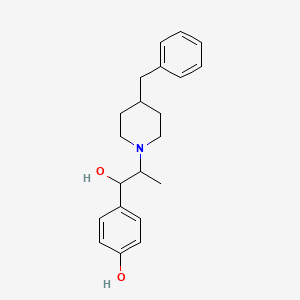

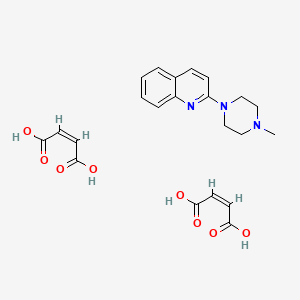


![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)


![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
